1,3-Diaminotetrafluorobenzene

Description

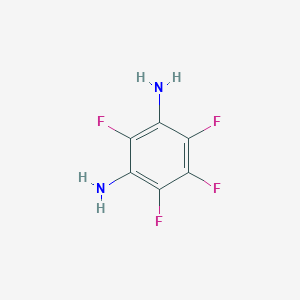

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGQUGCFZKMIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043752 | |

| Record name | Tetrafluoro-m-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-63-6 | |

| Record name | 2,4,5,6-Tetrafluoro-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluoro-m-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diaminotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 2,4,5,6-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrafluoro-m-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-tetrafluorobenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAFLUORO-M-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XX864S3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,3-Diaminotetrafluorobenzene from Tetrafluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1,3-diaminotetrafluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis commences with a suitable tetrafluorobenzene isomer and proceeds through a two-step sequence involving dinitration and subsequent reduction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Executive Summary

The synthesis of this compound from a tetrafluorobenzene precursor is a key transformation for accessing highly functionalized fluoroaromatic compounds. Due to the directing effects of the fluorine substituents, the selection of the correct tetrafluorobenzene isomer is critical. The most logical precursor for the desired 1,3-diamino substitution pattern is 1,2,3,5-tetrafluorobenzene.

The synthetic strategy detailed in this guide involves two core transformations:

-

Electrophilic Dinitration: The introduction of two nitro groups onto the 1,2,3,5-tetrafluorobenzene ring at the 1 and 3 positions to yield 1,3-dinitro-2,4,5,6-tetrafluorobenzene.

-

Reduction of Dinitro Intermediate: The subsequent reduction of the dinitro compound to the target 1,3-diamino-2,4,5,6-tetrafluorobenzene.

Data Presentation: A Comparative Analysis of Synthetic Steps

The following tables summarize the key quantitative data associated with the proposed synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 1,2,3,5-Tetrafluorobenzene | C₆H₂F₄ | 150.07 | Colorless liquid | 2367-82-0[1][2][3][4] |

| 1,3-Dinitro-2,4,5,6-tetrafluorobenzene | C₆F₄N₂O₄ | 240.07 | Yellow solid (expected) | Not available |

| 1,3-Diamino-2,4,5,6-tetrafluorobenzene | C₆H₄F₄N₂ | 180.10 | White to light yellow/orange solid | 1198-63-6[5] |

Table 2: Summary of Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield |

| Dinitration | Fuming HNO₃, concentrated H₂SO₄ | - | 80-100°C | 4-8 hours | 60-75% |

| Reduction (Method A: Fe/NH₄Cl) | Iron powder, NH₄Cl | Ethanol/Water | Reflux | 2-4 hours | 80-95% |

| Reduction (Method B: SnCl₂·2H₂O) | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 hours | 85-95% |

Experimental Protocols

The following are detailed methodologies for the key experiments in the proposed synthetic route. These protocols are based on established procedures for similar transformations.

Step 1: Synthesis of 1,3-Dinitro-2,4,5,6-tetrafluorobenzene

This procedure describes the electrophilic dinitration of 1,2,3,5-tetrafluorobenzene.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid in a 2:1 ratio, while cooling the flask in an ice bath.

-

To this stirred and cooled nitrating mixture, add 1,2,3,5-tetrafluorobenzene dropwise over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100°C.

-

Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The solid precipitate of 1,3-dinitro-2,4,5,6-tetrafluorobenzene is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 1,3-Diamino-2,4,5,6-tetrafluorobenzene

This section details two common methods for the reduction of the dinitro intermediate to the desired diamine.

Method A: Reduction with Iron Powder and Ammonium Chloride

Methodology:

-

In a round-bottom flask, suspend the 1,3-dinitro-2,4,5,6-tetrafluorobenzene in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

To this suspension, add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron and iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Method B: Reduction with Stannous Chloride Dihydrate

This method is often used for its high efficiency and chemoselectivity.[10][11][12][13][14]

Methodology:

-

Dissolve 1,3-dinitro-2,4,5,6-tetrafluorobenzene in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 5-6 equivalents) in concentrated hydrochloric acid to the stirred solution.

-

Heat the reaction mixture to reflux and monitor by TLC. The reduction is generally complete within 1-3 hours.

-

After completion, cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12). This will precipitate tin salts.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,3-diamino-2,4,5,6-tetrafluorobenzene.

-

Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. Benzene, 1,2,3,5-tetrafluoro- [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,3,5-Tetrafluorobenzene | C6H2F4 | CID 16910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,5-Tetrafluorobenzene CAS#: 2367-82-0 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. longdom.org [longdom.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 11. scispace.com [scispace.com]

- 12. reddit.com [reddit.com]

- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

Spectroscopic Characterization of 1,3-Diaminotetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,3-Diaminotetrafluorobenzene (CAS 1198-63-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic characteristics based on fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also includes detailed experimental protocols for the acquisition of such data, intended to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known effects of amino and fluoro substituents on a benzene ring and general spectroscopic principles.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| ¹H | 4.0 - 5.0 | Broad singlet | - | The chemical shift is influenced by the electron-donating amino groups and the electron-withdrawing fluorine atoms. The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N and potential hydrogen bonding. Protons on nitrogen are exchangeable and may not always be observed depending on the solvent and water content. |

| ¹³C | C1, C3: 135-145 | Triplet | ¹JCF ≈ 240-260 | Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling. |

| C2: 95-105 | Singlet or complex multiplet | This carbon is situated between the two amino groups. | ||

| C4, C6: 140-150 | Doublet of doublets | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 | These carbons are coupled to the adjacent fluorine and the fluorine at the 5-position. | |

| C5: 130-140 | Triplet | ¹JCF ≈ 240-260 | This carbon is coupled to the adjacent fluorines at positions 4 and 6. | |

| ¹⁹F | F2, F4, F5, F6 | Complex multiplets | Due to F-F and F-H coupling, the ¹⁹F spectrum is expected to be complex. The chemical shifts of aromatic fluorine atoms typically appear between -100 and -170 ppm relative to CFCl₃. The exact shifts will depend on the electronic environment created by the amino groups. |

Predicted Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium-Strong, Doublet | N-H stretching vibrations (asymmetric and symmetric) of the primary amine groups. |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) vibration. |

| 1500 - 1400 | Strong | C=C stretching vibrations within the aromatic ring. |

| 1300 - 1100 | Strong | C-N stretching vibration. |

| 1100 - 900 | Very Strong | C-F stretching vibrations. This is a characteristic region for fluoroaromatic compounds. |

| 900 - 675 | Medium-Strong | C-H out-of-plane bending. |

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 180 | Molecular ion [M]⁺ |

| 161 | [M - F]⁺ |

| 153 | [M - HCN]⁺ |

| 134 | [M - F - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as protic solvents may lead to the exchange of the amine protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: spectral width of 100-200 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 64-256). An external reference standard (e.g., CFCl₃) may be used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the instrument's pressure arm to ensure a good interface between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI), coupled to a suitable inlet system (e.g., direct insertion probe or gas/liquid chromatography).

Sample Preparation (for Direct Infusion ESI):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be infused directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition (ESI):

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

To induce fragmentation and obtain a tandem mass spectrum (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel fluorinated aromatic amine like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Crystal Structure of 1,3-Diaminotetrafluorobenzene

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Structural Characteristics of 1,3-Diaminotetrafluorobenzene

This technical guide addresses the current state of knowledge regarding the crystal structure of this compound. Despite a thorough search of publicly available scientific databases, including the Cambridge Structural Database (CSD), a definitive, experimentally determined crystal structure for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates are not available at this time.

This guide will, therefore, provide a summary of the available information on the synthesis and general properties of this compound, alongside a standardized experimental protocol that would be employed for its crystal structure determination. Additionally, a visualization of the molecule's two-dimensional structure is provided.

Molecular Structure

This compound is an aromatic compound with the chemical formula C₆H₄F₄N₂. Its structure consists of a benzene ring substituted with two amino (-NH₂) groups at positions 1 and 3, and four fluorine (-F) atoms at positions 2, 4, 5, and 6.

Caption: 2D representation of the this compound molecule.

Synthesis and Crystallization: A General Protocol

While a specific protocol for the synthesis and crystallization of this compound leading to single crystals suitable for X-ray diffraction is not detailed in the available literature, a general methodology can be outlined based on standard organic chemistry practices.

2.1. Synthesis

The synthesis of this compound would typically involve the reduction of a corresponding dinitro- or nitroamino-tetrafluorobenzene precursor. A plausible synthetic route is the reduction of 1,3-dinitro-2,4,5,6-tetrafluorobenzene.

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

2.2. Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. This is often achieved through slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. The choice of solvent is crucial and is determined empirically.

Experimental Protocol for Crystallization:

-

Solvent Screening: A small amount of the purified this compound would be tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).

-

Preparation of a Saturated Solution: The compound would be dissolved in a minimal amount of a suitable hot solvent to achieve saturation.

-

Slow Cooling/Evaporation:

-

Slow Cooling: The hot, saturated solution would be allowed to cool to room temperature slowly, and then potentially transferred to a refrigerator or freezer to promote crystal growth.

-

Slow Evaporation: The saturated solution at room temperature would be placed in a vial covered with a perforated film to allow for slow evaporation of the solvent over several days to weeks.

-

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they would be carefully harvested from the mother liquor.

Crystal Structure Determination: A Standard Methodology

Should suitable crystals be obtained, the following standard procedure for single-crystal X-ray diffraction would be employed to determine the crystal structure.

3.1. Data Collection

A single crystal would be mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) would be directed at the crystal. As the crystal is rotated, a series of diffraction patterns would be collected on a detector.

3.2. Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice would be determined using direct methods or Patterson methods. The initial structural model would then be refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.

Logical Workflow for Structure Determination

Caption: Standard workflow for single-crystal X-ray structure determination.

Conclusion

While a definitive crystal structure for this compound is not currently available in the public domain, this guide provides a framework for its synthesis, crystallization, and eventual structural determination. The protocols outlined are based on established methodologies in chemical research. The availability of a crystal structure in the future would be of significant interest to the scientific community, particularly for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and intermolecular interactions.

An In-depth Technical Guide to the Reactivity of 1,3-Diaminotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of 1,3-Diaminotetrafluorobenzene (IUPAC: 2,4,5,6-tetrafluorobenzene-1,3-diamine). This molecule presents a unique chemical profile, characterized by two nucleophilic amine groups positioned on a highly electron-deficient tetrafluorinated aromatic ring. This document explores the delicate balance between the electron-donating amine substituents and the potent electron-withdrawing fluorine atoms, which governs the compound's reactivity. Key reaction classes including reactions at the amine sites (acylation, diazotization) and reactions involving the aromatic ring (nucleophilic and electrophilic substitution) are discussed. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are provided to serve as a practical resource for professionals in chemical synthesis and drug development.

Introduction and Core Principles

This compound is a functionalized aromatic compound featuring a benzene ring fully substituted with four fluorine atoms and two amino groups in a meta-arrangement. The interplay between these substituents creates a unique electronic landscape that dictates its reactivity.

-

Electron-Withdrawing Fluorine Atoms: The four fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect). This significantly reduces the electron density of the aromatic ring, making it exceptionally electron-poor and susceptible to nucleophilic attack.

-

Electron-Donating Amine Groups: Conversely, the two amine groups are strong activating groups that donate electron density into the ring via resonance (+R effect). This effect increases the nucleophilicity of the amine nitrogen atoms themselves and also influences the aromatic ring's reactivity.

This dichotomy makes this compound a versatile building block, particularly in the synthesis of fluorinated pharmaceuticals and high-performance polymers.

Reactivity of the Amine Groups (Nucleophilic Center)

The lone pair of electrons on the nitrogen atoms of the amine groups makes them primary sites for nucleophilic reactions. However, the strong electron-withdrawing nature of the fluorinated ring diminishes their basicity and nucleophilicity compared to non-fluorinated anilines.

Acylation

The amine groups readily react with acylating agents like acyl chlorides or anhydrides to form stable bis-amides. This reaction is often used as a protecting strategy or to introduce specific functionalities for further synthesis, such as in the formation of polymers.

Generalized Experimental Protocol: Synthesis of N,N'-(2,4,5,6-tetrafluorobenzene-1,3-diyl)diacetamide

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dioxane, THF, or DMF) containing a mild base (e.g., pyridine or triethylamine, 2.2 eq).

-

Acylation: Cool the solution in an ice bath (0 °C). Add the acylating agent (e.g., acetyl chloride, 2.2 eq) dropwise with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diazotization

As primary aromatic amines, both amino groups can undergo diazotization upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a relatively stable bis-diazonium salt.[1] These diazonium salts are valuable synthetic intermediates. Due to their potential instability, they are typically generated and used immediately in subsequent reactions without isolation.[2]

The resulting diazonium groups (-N₂⁺) are excellent leaving groups and can be displaced by a wide variety of nucleophiles in Sandmeyer or Schiemann-type reactions to introduce functionalities such as halides, cyano, hydroxyl, and fluoro groups.[1][2]

Generalized Experimental Protocol: Diazotization and Sandmeyer Reaction

-

Amine Solution: Prepare a solution of this compound (1.0 eq) in a strong mineral acid (e.g., 3-4 eq of HCl or H₂SO₄) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 2.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C.

-

Diazonium Formation: Stir the resulting solution for 15-30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of the copper(I) salt (e.g., CuCl, CuBr, or CuCN, ~2.2 eq) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper catalyst solution.

-

Decomposition: Allow the mixture to warm to room temperature and then gently heat (e.g., 50-70 °C) until the evolution of nitrogen gas ceases.

-

Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent. Purify via distillation or chromatography.

Reactivity of the Tetrafluorinated Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr)

The most significant reactivity of the perfluorinated ring is Nucleophilic Aromatic Substitution (SNAr). The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles.[3][4] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]

The presence of the two electron-donating amine groups further activates the ring for SNAr and directs the substitution. The negative charge of the Meisenheimer intermediate is stabilized most effectively when the attacking nucleophile adds to positions ortho or para to an electron-withdrawing group. In this molecule, the amine groups activate the remaining C-F positions for substitution. Nucleophilic attack will preferentially occur at the C4 and C6 positions, which are para and ortho, respectively, to one amine group and ortho to the other.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution on this compound is highly disfavored. While the amine groups are powerful activating, ortho-, para-directing substituents, the cumulative deactivating effect of the four fluorine atoms is overwhelming. The fluorine atoms withdraw electron density inductively, making the ring extremely resistant to attack by electrophiles. Standard SEAr reactions like nitration, halogenation, or Friedel-Crafts acylation are unlikely to proceed under normal conditions and would require exceptionally harsh methods, if they occur at all.

Applications in Synthesis

Monomer for High-Performance Polymers

The difunctional nature of this compound makes it an excellent monomer for step-growth polymerization. Reaction with diacyl chlorides can yield fully fluorinated polyamides. These polymers are sought after for their exceptional thermal stability, chemical resistance, low dielectric constants, and hydrophobicity, making them suitable for applications in aerospace, electronics, and specialty coatings.[7][8]

Precursor for Heterocyclic Systems

While ortho-diamines are common precursors for benzimidazoles, the 1,3- (or meta-) arrangement in this compound makes it a building block for different classes of heterocyclic compounds. It can be used to synthesize systems requiring a meta-phenylenediamine core, such as certain fused ring systems or macrocycles, where the fluorine atoms can tune the electronic and physical properties of the final structure.

Summary of Quantitative Data

Quantitative reaction data for this compound is not widely published in readily accessible literature. The table below summarizes the expected reactivity based on the principles of physical organic chemistry and data from closely related polyfluorinated aromatic amines.

| Reaction Type | Reagents & Conditions | Expected Product(s) | Typical Yields / Remarks |

| Acylation | Acyl Chloride, Pyridine, RT | Bis-amide derivative | High. Generally an efficient and high-yielding reaction for anilines. |

| Diazotization | NaNO₂, HCl, 0-5 °C | Bis-diazonium salt | High conversion. Intermediate is used in-situ. Overall yield depends on the subsequent trapping reaction. |

| Sandmeyer | Bis-diazonium salt, CuX | Bis-halo or bis-cyano derivative | Moderate to Good. Yields are variable depending on the specific nucleophile and conditions. |

| SNAr | Strong Nucleophile (e.g., NaOMe), Heat | Mono- or di-substituted ether | Feasible. Reactivity is high for polyfluoroaromatics. Yields depend on stoichiometry and conditions.[3][9] |

| SEAr | e.g., HNO₃/H₂SO₄ or Br₂/FeBr₃ | No reaction or decomposition | Very Low to None. The ring is strongly deactivated towards electrophilic attack. |

| Polymerization | Diacyl Chloride | Fluorinated Polyamide | High. Polycondensation is typically an efficient process for producing high molecular weight polymers.[10] |

Conclusion

This compound is a specialty chemical building block whose reactivity is dominated by the powerful and opposing electronic effects of its substituents. The amine groups serve as reliable nucleophilic handles for acylation, diazotization, and polymerization reactions. Simultaneously, the tetrafluorinated ring is exceptionally activated for nucleophilic aromatic substitution (SNAr) while being strongly deactivated towards electrophilic attack. This predictable yet distinct reactivity profile makes it a valuable component for the rational design of advanced materials and complex, fluorinated molecules in the pharmaceutical and agrochemical industries.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. ditf.de [ditf.de]

- 8. mdpi.com [mdpi.com]

- 9. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchers.uss.cl [researchers.uss.cl]

An In-depth Technical Guide to the Solubility of 1,3-Diaminotetrafluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3-Diaminotetrafluorobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility information, and a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling them to develop robust experimental plans and interpret their findings effectively.

Introduction to this compound

This compound is a fluorinated aromatic amine with the chemical formula C₆H₄F₄N₂. Its structure, featuring a tetrafluorinated benzene ring with two amino groups in the meta positions, imparts unique electronic properties and makes it a valuable building block in medicinal chemistry and materials science. The presence of both hydrogen bond-donating amino groups and electron-withdrawing fluorine atoms significantly influences its intermolecular interactions and, consequently, its solubility in various organic solvents. An understanding of its solubility is critical for its use in chemical synthesis, purification, and formulation.

Principles of Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. The key factors influencing the solubility of this compound are:

-

Polarity: The two amino groups are polar and capable of acting as hydrogen bond donors. The tetrafluorinated benzene ring, however, is relatively nonpolar. The overall polarity of the molecule is a balance of these opposing characteristics.

-

Hydrogen Bonding: The amine functional groups can form hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

-

"Fluorous" Interactions: Highly fluorinated compounds can exhibit unique "fluorous" interactions, preferring to interact with other fluorinated molecules or in fluorous phases. This can influence their solubility in both polar and nonpolar organic solvents.

Based on these principles, this compound is expected to be soluble in polar aprotic solvents and to a lesser extent in polar protic and nonpolar solvents.

Solubility Data

While specific quantitative solubility data for this compound is scarce in the literature, qualitative information and general principles of amine solubility suggest the following trends. The table below summarizes the expected qualitative solubility and provides a template for researchers to record their experimentally determined quantitative data.

| Solvent | Solvent Type | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | Soluble[1][2] | User-defined data |

| Ethanol | Polar Protic | Soluble | User-defined data |

| Acetone | Polar Aprotic | Soluble | User-defined data |

| Acetonitrile | Polar Aprotic | Soluble | User-defined data |

| Dichloromethane | Nonpolar | Sparingly Soluble | User-defined data |

| Toluene | Nonpolar | Sparingly Soluble | User-defined data |

| Hexane | Nonpolar | Insoluble | User-defined data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | User-defined data |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | User-defined data |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | User-defined data |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal saturation method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Autosampler vials

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle completely. Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. Use the calibration curve to determine the concentration of the solute in the diluted sample and subsequently calculate the solubility in the original saturated solution.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical relationships and dependencies in the experimental design for determining solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this guide provides a solid foundation for researchers by outlining the theoretical principles of its solubility and presenting a robust experimental protocol for its determination. The provided templates and diagrams are designed to facilitate systematic and accurate data collection, which is essential for the effective application of this compound in research and development.

References

CAS number and physical properties of 1,3-Diaminotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Diaminotetrafluorobenzene (CAS Number: 1198-63-6), a fluorinated aromatic diamine with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. This document consolidates its core physical and chemical properties, provides a detailed synthesis protocol, and explores its known biological implications.

Chemical Identity and Physical Properties

This compound, also known as 2,4,5,6-tetrafluorobenzene-1,3-diamine, is a stable, fluorinated aromatic compound.[1][2] Its chemical structure consists of a benzene ring substituted with two amino groups at the 1 and 3 positions and four fluorine atoms.

Molecular Formula: C₆H₄F₄N₂[2][3][4]

Molecular Weight: 180.1 g/mol [3]

A summary of its key physical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange powder/crystal | [1][2] |

| Melting Point | 128.0 to 132.0 °C / 143.5-145.0 °C | [1][4] |

| Boiling Point | 213.1 ± 35.0 °C (Predicted) | [4][5] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in Methanol | [5] |

| pKa | 1.15 ± 0.10 (Predicted) | [2] |

| Flash Point | 90.5 ± 16.6 °C | [4] |

| Vapor Pressure | 0.167 mmHg at 25°C | [4] |

| Refractive Index | 1.539 | [4] |

Synthesis Protocol

While various methods exist for the synthesis of fluorinated anilines and related compounds, a general and illustrative protocol for the preparation of 1,3-diaminobenzene derivatives involves a multi-step process starting from m-phenylenediamine. This can be adapted for the synthesis of its fluorinated analogs.

Experimental Protocol: Synthesis of a 1,3-Diaminobenzene Derivative

This protocol outlines a general three-step synthesis involving amidation, C-N bond coupling, and hydrolysis.

Step 1: Amidation

-

Dissolve m-phenylenediamine in a suitable solvent such as chloroform.

-

Add the solution dropwise to acetic anhydride.

-

A solid precipitate of N-(3-acetamidophenyl)acetamide will form.

-

Filter the solid and wash it thoroughly with water.

Step 2: C-N Bond Coupling

-

Combine N-(3-acetamidophenyl)acetamide, a cuprous dimethyl sulfide complex catalyst (e.g., CuBr.SMe₂ or CuCl.SMe₂), and a base.

-

Disperse the mixture in an organic solvent.

-

Add a halogenated hydrocarbon and heat the reaction mixture. This step is crucial for forming the desired C-N bonds.

Step 3: Hydrolysis

-

Subject the product from the coupling reaction to hydrolysis using a suitable solvent such as ethanol, propanol, isopropanol, or n-butanol to yield the final 1,3-diaminobenzene derivative.

This generalized protocol is based on the synthesis of 1,3-diaminobenzene derivatives and may require optimization for the specific synthesis of this compound.[6]

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical research and development:

-

Pharmaceuticals and Agrochemicals: The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[7] This compound is a key precursor for synthesizing complex heterocyclic systems, such as benzimidazoles, which are important scaffolds in medicinal chemistry.[7]

-

High-Performance Polymers: It is utilized as a monomer in the synthesis of high-performance polymers. The fluorinated aromatic structure contributes to the thermal stability, chemical resistance, and desirable mechanical properties of the resulting polymers.

-

Materials Science: It acts as a critical precursor for functionalized materials, including the synthesis of ligands for metal-organic frameworks (MOFs).[7]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and signaling pathways directly associated with this compound. However, the introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate their pharmacological profiles.

The electron-withdrawing nature of the fluorine atoms in this compound activates the amino groups, making them more reactive in nucleophilic substitution reactions.[7] This property is valuable for constructing novel compounds for structure-activity relationship (SAR) studies.

Further research is required to fully elucidate the specific biological effects and mechanisms of action of this compound and its derivatives.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the generalized synthesis of a 1,3-diaminobenzene derivative.

Caption: Generalized synthesis workflow for 1,3-diaminobenzene derivatives.

Conclusion

This compound is a valuable fluorinated building block with established applications in polymer chemistry and materials science, and significant potential in drug discovery. While its detailed biological activity is an area requiring further investigation, its chemical properties make it an attractive starting material for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its properties and synthesis to support ongoing and future research endeavors.

References

- 1. 2,4,5,6-Tetrafluoro-1,3-phenylenediamine | 1198-63-6 | TCI EUROPE N.V. [tcichemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 1,3-DIAMINO-2,4,5,6-TETRAFLUOROBENZENE CAS#: 1198-64-7 [m.chemicalbook.com]

- 6. CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound - Google Patents [patents.google.com]

- 7. This compound | High Purity Reagent [benchchem.com]

Commercial Sourcing and Technical Applications of High-Purity 1,3-Diaminotetrafluorobenzene: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and key applications of high-purity 1,3-Diaminotetrafluorobenzene (CAS No. 1198-63-6). This fluorinated aromatic diamine is a critical building block in the synthesis of advanced polymers and pharmacologically active heterocyclic compounds. This document outlines commercially available purity grades, provides detailed experimental protocols for its use in the synthesis of benzimidazoles and polyimides, and illustrates the key synthetic pathways.

Commercial Supplier Overview

High-purity this compound, also known as 2,4,5,6-tetrafluorobenzene-1,3-diamine, is available from a select number of chemical suppliers specializing in fluorinated compounds. The purity of the commercially available product can vary, and it is crucial for researchers to select a grade appropriate for their specific application, whether for initial research and development or for larger-scale synthetic processes. While a comprehensive Certificate of Analysis (CoA) for each supplier is not publicly available, product listings provide key data on purity levels.

| Supplier | Reported Purity | Available Quantities | Contact Information |

| TCI America | ≥95.0% (GC)[1] | 1g, 5g[1] | --INVALID-LINK-- |

| Alachem Co., Ltd. | 84%[2] | R&D to industrial scale[2] | --INVALID-LINK-- |

| Apollo Scientific | Not Specified | Inquire for details | --INVALID-LINK-- |

| Benchchem | Not Specified | Inquire for details | --INVALID-LINK-- |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Inquire for details | --INVALID-LINK-- |

| Santa Cruz Biotechnology | Not Specified | Inquire for details | --INVALID-LINK-- |

It is recommended that researchers request a lot-specific Certificate of Analysis from the supplier to obtain detailed information on impurities and analytical methods used for quality control.

Key Applications and Experimental Protocols

High-purity this compound is a versatile precursor for the synthesis of high-performance polymers and biologically active molecules. The electron-withdrawing nature of the fluorine atoms on the benzene ring significantly influences the reactivity of the amine groups and imparts unique properties to the resulting materials.

Synthesis of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The incorporation of fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of these compounds. This compound serves as a key starting material for the synthesis of novel fluorinated benzimidazoles.

Experimental Protocol: One-Pot Reductive Cyclization for the Synthesis of 2-Aryl-5,7-difluorobenzimidazoles (Adapted from a similar synthesis[3])

This protocol describes a general one-pot procedure for the synthesis of 2-aryl-substituted benzimidazoles from a related nitro-diamine, which can be adapted for this compound by starting with the appropriate dinitro precursor and performing a reduction prior to cyclization, or by directly using the diamine in a condensation reaction with an aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., p-tolualdehyde)

-

Ethanol

-

Water

-

Sodium dithionite (if starting from a dinitro precursor) or an oxidizing agent (if starting with the diamine and aldehyde)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

-

Addition of Aldehyde: Add the aromatic aldehyde (1.1 eq.) to the solution.

-

Reaction: The reaction to form the benzimidazole can proceed via several routes. A common method involves condensation with an aldehyde followed by an oxidative cyclization. Alternatively, if starting from a dinitro precursor, a reducing agent like sodium dithionite would be added portion-wise at an elevated temperature (e.g., 80°C) to first form the diamine in situ, which then condenses with the aldehyde.[3]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product is typically precipitated by the addition of cold water.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum.[3] For higher purity, recrystallization from an ethanol/water mixture can be performed.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Synthesis of High-Performance Fluorinated Polyimides

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, low dielectric constant, and optical transparency. These properties make them suitable for applications in the aerospace, electronics, and microelectronics industries. This compound is a key monomer in the synthesis of these advanced materials.

Experimental Protocol: Two-Step Polycondensation for Fluorinated Polyimide Synthesis (General Procedure)

The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.

Materials:

-

This compound

-

Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Dehydrating agent (e.g., acetic anhydride)

-

Catalyst (e.g., pyridine)

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound (1.0 eq.) in anhydrous DMAc.

-

Slowly add an equimolar amount of the aromatic dianhydride (1.0 eq.) to the stirred solution at room temperature.

-

Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[4]

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.

-

Stir the mixture at room temperature for several hours to effect the cyclization to the polyimide.[4]

-

-

Precipitation and Isolation:

-

Pour the reaction mixture into a non-solvent such as methanol or ethanol to precipitate the polyimide.

-

Collect the fibrous or powdered polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

-

-

Film Casting (Optional):

-

The purified polyimide can be redissolved in a suitable solvent (e.g., DMAc, NMP) to cast thin films.

-

The polymer solution is cast onto a glass substrate and heated in stages to elevated temperatures (e.g., up to 300-350°C) to remove the solvent and ensure complete imidization.[4]

-

Conclusion

High-purity this compound is a valuable and versatile building block for the development of advanced materials and pharmaceuticals. Researchers should carefully consider the purity requirements of their application when selecting a commercial supplier. The experimental protocols provided in this guide offer a starting point for the synthesis of novel fluorinated benzimidazoles and high-performance polyimides. The unique properties conferred by the fluorine-rich structure of this diamine will continue to drive innovation in materials science and drug discovery.

References

Early Synthetic Pathways to 1,3-Diaminotetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the early synthetic routes to 1,3-diaminotetrafluorobenzene (tetrafluoro-meta-phenylenediamine), a key building block in the synthesis of high-performance polymers and pharmaceutical compounds. The document focuses on methodologies developed in the mid-20th century, offering a foundational understanding of the synthesis of this important fluorinated aromatic amine.

Core Synthetic Strategies

Early syntheses of this compound primarily relied on the nucleophilic aromatic substitution (SNAr) of highly fluorinated benzene derivatives. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards attack by nucleophiles, such as ammonia. Two main strategies have been identified from early literature: the direct di-amination of hexafluorobenzene and a two-step approach involving the nitration of pentafluorobenzene followed by reduction.

Direct Amination of Hexafluorobenzene

The most direct early route involves the reaction of hexafluorobenzene with aqueous ammonia under high temperature and pressure. This method, pioneered by Wall and his colleagues in the early 1960s, provides a mixture of diaminotetrafluorobenzene isomers, with the meta isomer being the predominant product.

Experimental Protocol: Amination of Hexafluorobenzene

The following protocol is based on the work of Wall et al. (1963).

-

Reaction Setup: In a 1-liter bomb reactor, 186 g (1 mole) of hexafluorobenzene and 500 ml of concentrated ammonium hydroxide are combined.

-

Reaction Conditions: The sealed reactor is heated to 240 °C for 8 hours with continuous rocking to ensure adequate mixing.

-

Work-up and Purification: After cooling, the solid product is filtered from the reaction mixture and washed with water. The crude product is a mixture of this compound and the 1,4- (para) isomer.

-

Yield: The reported yield of the mixed isomers is approximately 10%.

Quantitative Data: Amination of Hexafluorobenzene

| Parameter | Value | Reference |

| Starting Material | Hexafluorobenzene | Wall et al. (1963) |

| Reagent | Concentrated Ammonium Hydroxide | Wall et al. (1963) |

| Temperature | 240 °C | Wall et al. (1963) |

| Reaction Time | 8 hours | Wall et al. (1963) |

| Product | This compound (major) and 1,4-Diaminotetrafluorobenzene (minor) | Wall et al. (1963) |

| Yield | ~10% (of mixed isomers) | Wall et al. (1963) |

Logical Workflow: Direct Amination

Caption: Direct amination of hexafluorobenzene to yield a mixture of diaminotetrafluorobenzene isomers.

Two-Step Synthesis via Pentafluoronitrobenzene

An alternative, albeit less direct, early route to a diaminotetrafluorobenzene isomer involves a two-step process starting from pentafluoronitrobenzene. This method, described by Brooke, Burdon, and Tatlow in 1961, involves the reaction of pentafluoronitrobenzene with ammonia to yield aminotetrafluoronitrobenzene isomers, which can then be reduced to the corresponding diamines. The initial amination reaction favors the formation of the para-amino isomer.

Experimental Protocol: Amination of Pentafluoronitrobenzene

The following protocol is based on the work of Brooke et al. (1961).

-

Reaction Setup: Pentafluoronitrobenzene is dissolved in ethanol, and a solution of ammonia in ethanol is added.

-

Reaction Conditions: The reaction mixture is heated in a sealed tube at 100 °C for 2 hours.

-

Work-up and Purification: The solvent is evaporated, and the residue is washed with water to yield the crude product. Recrystallization from a suitable solvent like light petroleum can be used for purification.

-

Product: The primary product is 4-amino-2,3,5,6-tetrafluoronitrobenzene.

Quantitative Data: Amination of Pentafluoronitrobenzene

| Parameter | Value | Reference |

| Starting Material | Pentafluoronitrobenzene | Brooke et al. (1961) |

| Reagent | Ammonia in Ethanol | Brooke et al. (1961) |

| Temperature | 100 °C | Brooke et al. (1961) |

| Reaction Time | 2 hours | Brooke et al. (1961) |

| Product | 4-Amino-2,3,5,6-tetrafluoronitrobenzene | Brooke et al. (1961) |

| Yield | Not explicitly stated for the aminotetrafluoronitrobenzene in the abstract, but the focus is on the para-product. | Brooke et al. (1961) |

Experimental Protocol: Reduction of Aminotetrafluoronitrobenzene

While the paper by Brooke et al. focuses on the amination step, the subsequent reduction of the nitro group to an amine is a standard transformation. A typical early method for this reduction would involve the use of tin and hydrochloric acid.

-

Reaction Setup: The aminotetrafluoronitrobenzene is suspended in concentrated hydrochloric acid.

-

Reaction Conditions: Granulated tin is added portion-wise to the stirred suspension. The reaction is often exothermic and may require cooling to maintain a moderate temperature. After the addition is complete, the mixture may be heated to ensure the reaction goes to completion.

-

Work-up and Purification: The reaction mixture is made alkaline with a strong base (e.g., sodium hydroxide) to precipitate the tin salts and liberate the free diamine. The product can then be isolated by steam distillation or extraction with an organic solvent, followed by recrystallization.

Logical Workflow: Two-Step Synthesis

Caption: Two-step synthesis of diaminotetrafluorobenzene via amination and subsequent reduction.

Summary and Outlook

The early syntheses of this compound were challenging, often resulting in low yields and mixtures of isomers. The direct amination of hexafluorobenzene provided a straightforward, albeit low-yielding, route to a mixture rich in the desired meta isomer. The two-step process through pentafluoronitrobenzene, while potentially offering a purer isomeric intermediate after the first step (predominantly the para isomer), required an additional reduction step. These foundational methods paved the way for the development of more refined and selective syntheses of fluorinated diamines, which are crucial for the advancement of materials science and medicinal chemistry. Further research in the latter half of the 20th century focused on improving yields, controlling regioselectivity, and developing more efficient purification techniques.

In-depth Technical Guide: Theoretical Studies on the Electronic Structure of 1,3-Diaminotetrafluorobenzene

A Methodological Approach in the Absence of Published Data

Introduction

1,3-Diaminotetrafluorobenzene is a fluorinated aromatic amine with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. The introduction of four electron-withdrawing fluorine atoms and two electron-donating amino groups onto the benzene ring creates a unique electronic environment. A thorough understanding of its electronic structure is crucial for predicting its reactivity, stability, and potential interactions in various chemical systems.

Following a comprehensive search of scientific literature and chemical databases, no specific theoretical studies detailing the electronic structure of this compound with quantitative data were identified. This guide, therefore, presents a robust and detailed computational methodology for researchers and scientists to conduct such a study. The protocols outlined below are based on established quantum chemical methods frequently employed for the analysis of related aromatic compounds.

Computational Methodology: A Protocol for Theoretical Analysis

To investigate the electronic structure of this compound, a series of quantum chemical calculations should be performed. Density Functional Theory (DFT) is the recommended method due to its excellent balance of computational cost and accuracy for systems of this nature.

1.1. Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended for these calculations. These programs offer a comprehensive suite of tools for performing the necessary computations.

1.2. Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the this compound molecule.

-

Protocol:

-

Construct the initial molecular structure of this compound.

-

Perform a geometry optimization calculation to find the minimum energy structure on the potential energy surface.

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen and fluorine atoms, and the polarization functions (d,p) allow for more flexibility in the orbital shapes.

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

-

1.3. Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation should be performed.

-

Protocol:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Verification: A true minimum will have no imaginary frequencies. The results of this calculation also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

1.4. Electronic Structure Analysis

With the validated optimized geometry, a series of single-point energy calculations can be performed to elucidate the electronic properties.

-

Protocol:

-

Molecular Orbital (MO) Analysis: Calculate and visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

-

Population Analysis: Perform a population analysis to determine the distribution of electronic charge on each atom. Mulliken population analysis is a common method for this.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which indicate sites susceptible to electrophilic and nucleophilic attack, respectively.

-

Data Presentation: Expected Outcomes

The computational protocols described above would yield a wealth of quantitative data. For clarity and comparative purposes, this data should be organized into structured tables.

Table 1: Optimized Geometric Parameters for this compound (Note: The following values are placeholders for illustrative purposes.)

| Bond/Angle | Calculated Value |

| C1-N1 Bond Length (Å) | 1.395 |

| C-F Bond Length (Å) | 1.340 |

| C-C Bond Length (Å) | 1.390 |

| C-N-H Bond Angle (°) | 112.5 |

| C-C-F Bond Angle (°) | 120.0 |

| Dihedral Angle (°) | 0.0 |

Table 2: Calculated Molecular Orbital Energies (Note: The following values are placeholders for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -0.21 |

| HOMO-LUMO Gap | 6.33 |

Table 3: Mulliken Atomic Charges (Note: The following values are placeholders for illustrative purposes.)

| Atom | Charge (e) |

| C1 | 0.25 |

| C2 | -0.15 |

| N1 | -0.85 |

| F1 | -0.30 |

| H1 | 0.40 |

Visualization of Computational Workflow

The logical flow of the computational study can be visualized to provide a clear overview of the process.

Caption: Computational workflow for determining the electronic structure.

The Strategic Application of Novel 1,3-Diaminotetrafluorobenzene Derivatives: A Technical Guide for Researchers

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a paramount tool in modern materials science and drug discovery. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make fluorinated compounds highly desirable for a range of applications. Within this context, 1,3-Diaminotetrafluorobenzene has emerged as a versatile and highly valuable building block for the synthesis of novel derivatives with significant potential. Its tetrafluorinated core and meta-oriented amino groups provide a unique platform for creating complex molecules with tailored properties. This technical guide explores the potential applications of novel this compound derivatives, focusing on their synthesis, biological evaluation, and material properties.

Medicinal Chemistry: A Scaffold for Biologically Active Agents

The highly fluorinated benzene ring of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. The primary application in this domain lies in the preparation of fluorinated benzimidazoles, a class of heterocyclic compounds renowned for their broad spectrum of biological activities.

Antimicrobial Agents

Fluorinated benzimidazole derivatives have shown considerable promise as potent antimicrobial agents. The introduction of the tetrafluorobenzimidazole moiety can enhance the lipophilicity and cell permeability of the compounds, leading to improved efficacy against various bacterial and fungal strains. While specific studies on derivatives of this compound are emerging, the broader class of fluorinated benzimidazoles has demonstrated significant activity. For instance, certain 2-(fluorophenyl)-benzimidazole derivatives have shown potent antibacterial activity against Bacillus subtilis and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 7.81 µg/mL and 31.25 µg/mL, respectively[1].

Table 1: Illustrative Antimicrobial Activity of Fluorinated Benzimidazole Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 2-(m-fluorophenyl)-benzimidazoles | Bacillus subtilis | 7.81 | [1] |

| 2-(m-fluorophenyl)-benzimidazoles | Gram-negative bacteria | 31.25 | [1] |

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Benzimidazoles are a well-established scaffold for the design of kinase inhibitors[2][3]. The tetrafluorinated benzene ring can engage in favorable interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity. Fluorinated benzimidazoles have been investigated as inhibitors of various kinases, including p38 kinase, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range[4]. The development of kinase inhibitors from this compound could offer a new avenue for targeted cancer therapy.

Table 2: Representative Kinase Inhibitory Activity of Fluorinated Benzimidazoles

| Compound Class | Target Kinase | IC50 | Reference |

| Fluorinated Benzimidazoles | p38 Kinase | <10 µM | [4] |

| Fluoropyrazole Derivatives | PDK1 | 1 nM - 0.1 µM | [4] |

Materials Science: Monomers for High-Performance Polymers

The robust and stable nature of the tetrafluorinated aromatic ring makes this compound an excellent monomer for the synthesis of high-performance polymers, such as polyamides and polyimides. These materials are sought after for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and other demanding fields.

Polyamides

Aromatic polyamides synthesized from fluorinated diamines can exhibit enhanced solubility, improved thermal stability, and lower moisture absorption compared to their non-fluorinated counterparts[5]. The direct polycondensation of this compound with various diacid chlorides can yield novel polyamides with potentially superior properties. While specific data for polyamides derived from this compound is not yet widely available, related fluorinated polyamides have shown tensile strengths of up to 148 MPa and glass transition temperatures exceeding 300°C[5].

Table 3: Typical Properties of Aromatic Polyamides Derived from Fluorinated Diamines

| Property | Value |

| Glass Transition Temperature (Tg) | Up to 316 °C |

| 5% Weight Loss Temperature | Up to 531 °C |

| Tensile Strength | Up to 148 MPa |

| Modulus of Elasticity | Up to 2.6 GPa |

| Elongation at Break | Up to 31% |

| Dielectric Constant (1 MHz) | 2.74 - 3.2 |

| Water Absorption | 0.2 - 0.7% |

Data extrapolated from studies on polyimides with similar structural features[5].

Experimental Protocols

General Synthesis of Tetrafluorobenzimidazoles

A common method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add the desired aldehyde or carboxylic acid (1.1 equivalents) to the solution. If a carboxylic acid is used, a condensing agent like polyphosphoric acid (PPA) or catalysis with a strong acid may be required.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 hours) and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

References

- 1. www2.ictp.csic.es [www2.ictp.csic.es]

- 2. Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | High Purity Reagent [benchchem.com]

- 4. EP1405852B1 - Diamine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Polymerization of 1,3-Diaminotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a significant class of materials in research and development, including for biomedical applications, due to their unique properties such as high thermal stability, chemical resistance, and low dielectric constants. The incorporation of fluorine atoms into the polymer backbone can significantly alter the material's characteristics. 1,3-Diaminotetrafluorobenzene is a valuable monomer for the synthesis of fluorinated polyamides and polyimides. This document provides a detailed, step-by-step protocol for the polymerization of this compound, drawing upon established methods for the synthesis of similar fluorinated aromatic polymers.

Data Presentation